molecular formula C18H20OS B1360577 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898769-29-4

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No. B1360577
M. Wt: 284.4 g/mol
InChI Key: SUSVGWSLYLICFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the addition of the methyl groups, and the formation of the propiophenone group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that this compound could participate in various organic reactions, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

1. Photovoltaic Performance in Solar Cells

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone has been implicated in the development of efficient ruthenium sensitizers for dye-sensitized solar cells. The use of this compound in solar cells has shown remarkable stability under prolonged light exposure, making it a promising candidate for solar energy applications (Kim et al., 2010).

2. Role in C–C Bond Activation Studies

The compound has been studied in the context of rhodium-mediated C–C bond activation. Such studies are crucial for understanding complex chemical reactions and the development of new catalytic processes (Baksi et al., 2007).

3. Inhibitory Effect Against CDK2

Research suggests that derivatives of 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone might exhibit inhibitory effects against Cyclin-Dependent Kinase 2 (CDK2), which is significant in the development of new antitumor agents (Karakurt et al., 2016).

4. Nonlinear Optical (NLO) Properties

The compound has been explored for its nonlinear optical properties. It has shown potential in fields like photonics and telecommunications due to its high NLO activity (Demircioğlu et al., 2014).

5. Photosensitive and Thermosetting Polymer Development

This compound plays a role in the synthesis of photosensitive and thermosetting polymers, which are crucial for high-performance materials used in various industrial applications (Matsumoto et al., 2005).

Safety And Hazards

As with any chemical compound, handling “3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone” would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSVGWSLYLICFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644623
Record name 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone

CAS RN

898769-29-4
Record name 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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